molecular formula C5H4BrNO2S B1532907 3-Bromo-5-methyl-2-nitrothiophene CAS No. 82834-44-4

3-Bromo-5-methyl-2-nitrothiophene

Cat. No.: B1532907
CAS No.: 82834-44-4
M. Wt: 222.06 g/mol
InChI Key: DXZJZRWRQPHWMH-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-nitrothiophene is a useful research compound. Its molecular formula is C5H4BrNO2S and its molecular weight is 222.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Compound Development

3-Bromo-5-methyl-2-nitrothiophene has been utilized in the synthesis of various chemical compounds. Erker (1998) demonstrated its reaction with bifunctional reagents like methyl 3-mercaptopropionate to yield thioether derivatives. These derivatives, upon further processing, led to the synthesis of thieno [3,2-b][1,4]oxazines and thieno [3,2-b][1,4]thiazines, which are novel compounds in the field of organic chemistry (Erker, 1998).

Electrosorption and Surface Studies

The compound has also been the subject of electrosorption studies. Jbarah (2021) investigated its electrosorption on polycrystalline gold electrodes using surface-enhanced Raman spectroscopy (SERS). This study provided insights into the molecular orientation and interaction of this compound with the gold surface, contributing to the understanding of surface chemistry and electrochemical processes (Jbarah, 2021).

Nucleophilic Aromatic Substitution Studies

F. D’Anna et al. (2006) explored the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with various amines in room-temperature ionic liquids. This study, involving this compound, provided valuable information on the behavior of nitrothiophene derivatives in different solvents, which is crucial for understanding their reactivity in organic synthesis (D’Anna et al., 2006).

Synthesis of Phenothiazines

This compound has been used in the synthesis of phenothiazines. Gautam et al. (2000) utilized this compound in the Smiles rearrangement process to produce 3-bromo-l-methyl phenothiazines, which are of interest due to their pharmacological properties (Gautam et al., 2000).

Vibrational Spectroscopy and Quantum Mechanical Studies

The compound's electronic structure and effects on vibrational spectroscopy have been a subject of study. For example, Balakit et al. (2017) synthesized a derivative of this compound and analyzed it using vibrational spectroscopy and density functional theory (DFT) calculations. This kind of research aids in understanding the physical and chemical properties of thiophene derivatives at the molecular level (Balakit et al., 2017).

Properties

IUPAC Name

3-bromo-5-methyl-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-3-2-4(6)5(10-3)7(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZJZRWRQPHWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738178
Record name 3-Bromo-5-methyl-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82834-44-4
Record name 3-Bromo-5-methyl-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methyl-2-nitrothiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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